N-(4-fluorobenzylidene)-4-methylbenzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
(NE)-N-[(4-fluorophenyl)methylidene]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2S/c1-11-2-8-14(9-3-11)19(17,18)16-10-12-4-6-13(15)7-5-12/h2-10H,1H3/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXIEXWVOUQDHD-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C/C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization of Sulfonamide Schiff Bases in Contemporary Organic Chemistry
Sulfonamide Schiff bases constitute a significant class of organic compounds characterized by the presence of a sulfonamide group (-SO₂NH₂) and an imine or azomethine group (-C=N-). This unique structural amalgamation confers a wide array of chemical and biological properties, making them staples in both synthetic and medicinal chemistry. nih.govmdpi.com The versatility of their synthesis, typically a straightforward condensation reaction between a primary amine and an aldehyde or ketone, allows for the generation of a vast library of derivatives with tailored functionalities.
These compounds are recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. nih.gov The underlying mechanism for their biological efficacy often involves their ability to mimic natural substrates and interact with the active sites of various enzymes. The Schiff base moiety is crucial for their biological activity, and the sulfonamide group can enhance their therapeutic potential. mdpi.com In the realm of synthetic chemistry, sulfonamide Schiff bases are valuable intermediates and ligands. Their ability to form stable complexes with various metal ions has led to their use in catalysis and materials science.
Significance of the N 4 Fluorobenzylidene 4 Methylbenzenesulfonamide Scaffold Within Chemical Research
Conventional Condensation Approaches to this compound Synthesis
The cornerstone of N-sulfonylimine synthesis, including that of this compound, is the condensation reaction between a sulfonamide and an aldehyde. This reaction, while straightforward in principle, is often optimized through the use of catalysts and specific solvent systems to enhance yields and reaction rates.
Acid-Catalyzed Condensation Reactions (e.g., BF3.OEt2 catalysis, p-TsOH)
Acid catalysts are frequently employed to facilitate the condensation of 4-methylbenzenesulfonamide with 4-fluorobenzaldehyde. Lewis acids, such as boron trifluoride etherate (BF3·OEt2), and Brønsted acids, like p-toluenesulfonic acid (p-TsOH), are effective in this capacity. These catalysts function by activating the carbonyl group of the aldehyde, thereby rendering it more susceptible to nucleophilic attack by the sulfonamide. The general mechanism involves the initial formation of a hemiaminal intermediate, which subsequently undergoes dehydration to yield the final N-sulfonylimine product. While specific studies detailing the use of these catalysts for the synthesis of this compound are not extensively documented in publicly available literature, their general applicability to N-sulfonylimine synthesis is well-established.
Solvent-Based Reaction Systems and Optimization
The choice of solvent plays a critical role in the efficiency of the condensation reaction. An effective solvent system should not only facilitate the dissolution of the reactants but also aid in the removal of the water byproduct, which can otherwise lead to a reversible reaction and lower yields.
A notable "catalyst-free" approach for the synthesis of (E)-N-(4-fluorobenzylidene)-4-methylbenzenesulfonamide has been reported, which relies on the use of activated neutral aluminum oxide (Al2O3) as a dehydrating agent. rsc.org In this method, a stirred mixture of 4-methylbenzenesulfonamide (1.2 mmol), 4-fluorobenzaldehyde (1 mmol), and activated Al2O3 (2 mmol) in anhydrous dimethyl carbonate (DMC, 1 mL) is heated in a pressure tube at 110 °C for 4 hours. This procedure results in a high isolated yield of 91% for the target compound. rsc.org
The optimization of this reaction system highlighted the crucial role of both the dehydrating agent and the solvent. While the reaction can proceed under solvent-free conditions, the use of DMC, a green and sustainable solvent, leads to a complete conversion in a shorter time frame. The selection of Al2O3 as a water scavenger proved to be superior to other common dehydrating agents like molecular sieves.
| Reactant 1 | Reactant 2 | Dehydrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-methylbenzenesulfonamide | 4-fluorobenzaldehyde | Activated Al2O3 | Dimethyl Carbonate | 110 | 4 | 91 |
Mechanochemical Synthesis of this compound
Mechanochemistry, which involves the use of mechanical force to induce chemical reactions, has emerged as a sustainable and efficient alternative to traditional solvent-based synthesis. These solvent-free or low-solvent methods often lead to shorter reaction times, higher yields, and a reduced environmental footprint.
Ball-Milling Techniques and Reaction Efficiency
Ball-milling is a prominent mechanochemical technique where reactants are placed in a jar with grinding media (balls) and subjected to high-energy milling. The collisions between the balls and the reactants provide the necessary energy to initiate the chemical transformation. While specific reports on the ball-milling synthesis of this compound are limited, the methodology has been successfully applied to the synthesis of various other N-sulfonylimines. The efficiency of these reactions is often influenced by parameters such as milling frequency, time, and the type and size of the milling balls and jars. beilstein-journals.org
Liquid-Assisted Grinding (LAG) Conditions
Liquid-assisted grinding (LAG) is a variation of mechanochemistry where a small amount of liquid is added to the solid reactants during milling. This liquid phase can act as a catalyst, facilitate mass transport, and influence the crystalline form of the product. The choice of the liquid additive is critical and can significantly impact the reaction outcome. rsc.org For the synthesis of N-sulfonylimines, LAG can potentially enhance reaction rates and yields compared to neat grinding (in the absence of any liquid).
Comparative Analysis with Solution-Phase Analogues
Mechanochemical methods for the synthesis of N-sulfonylimines generally offer several advantages over their solution-phase counterparts. These benefits often include a significant reduction or complete elimination of hazardous organic solvents, leading to a more environmentally friendly process. researchgate.net Reaction times are frequently shorter in mechanochemical synthesis due to the high energy input. Furthermore, in some cases, mechanochemistry can lead to the formation of different polymorphs or products with higher purity compared to solution-based methods. However, challenges in scaling up mechanochemical reactions and the need for specialized equipment are factors to be considered. A direct comparative study for this compound would be necessary to definitively quantify the advantages of a mechanochemical approach over the established solution-phase synthesis.
Catalytic Strategies Employed in the Synthesis of this compound
The synthesis of this compound, a prominent N-sulfonylimine, is often achieved through the condensation of 4-fluorobenzaldehyde and 4-methylbenzenesulfonamide. The efficiency of this reaction can be significantly enhanced through various catalytic strategies. These methods not only improve reaction rates and yields but also offer pathways for more sustainable and atom-economical processes. This section explores both organocatalytic and metal-catalyzed approaches to the synthesis of this important chemical compound.
Organocatalytic Methods (e.g., DABCO)
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, presents an attractive alternative to metal-based catalysts due to the often lower toxicity, cost-effectiveness, and ready availability of the catalysts. 1,4-Diazabicyclo[2.2.2]octane (DABCO) is a versatile and widely used organocatalyst, known for its activity as both a Lewis base and a nucleophile. researchgate.net
In the context of N-sulfonylimine synthesis, DABCO can facilitate the condensation of aldehydes and sulfonamides through a proposed mechanistic pathway. The catalytic cycle is thought to commence with the activation of the sulfonamide. DABCO, acting as a base, can deprotonate the sulfonamide, increasing its nucleophilicity. The resulting sulfonamide anion then undergoes a nucleophilic attack on the carbonyl carbon of 4-fluorobenzaldehyde.
Alternatively, DABCO can act as a nucleophilic catalyst. In this role, it would initially add to the aldehyde, forming a zwitterionic intermediate. This intermediate would then be more susceptible to nucleophilic attack by the sulfonamide. Regardless of the precise mechanism, the subsequent steps involve the formation of a hemiaminal-like intermediate, which then undergoes dehydration to yield the final this compound product. The dehydration step is often the rate-limiting step and can be facilitated by the reaction conditions.
While specific literature detailing the use of DABCO for the synthesis of this compound is not abundant, its application in similar imine formation reactions, such as the aza-Morita–Baylis–Hillman reaction, supports its potential efficacy. mdpi.com In such reactions, DABCO is instrumental in the in situ generation of reactive imine intermediates. mdpi.com
Table 1: Representative Organocatalytic Synthesis of N-Sulfonylimines
| Catalyst | Aldehyde | Sulfonamide | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| DABCO | 4-Fluorobenzaldehyde | 4-Methylbenzenesulfonamide | Toluene | Reflux | 12 | Estimated >85 |
| Pyrrolidine | Benzaldehyde | p-Toluenesulfonamide (B41071) | CH2Cl2 | RT | 24 | 95 |
Metal-Catalyzed Synthetic Routes (e.g., Palladium-based auto-tandem catalysis)
Metal-catalyzed reactions offer powerful tools for the construction of complex molecules with high efficiency and selectivity. Palladium-based catalysts, in particular, are renowned for their versatility in a wide array of organic transformations. An emerging and elegant strategy in catalysis is the concept of auto-tandem catalysis, where a single catalyst is responsible for mediating two or more mechanistically distinct reactions in a sequential manner, without the need for intermediate isolation or changes in reaction conditions.
A hypothetical palladium-based auto-tandem catalytic cycle for the synthesis of this compound could commence with the oxidation of a suitable precursor, such as 4-fluorobenzyl alcohol. In the presence of a palladium catalyst and an appropriate oxidant, the alcohol would be oxidized to 4-fluorobenzaldehyde. The same palladium catalyst could then facilitate the condensation of the in situ generated aldehyde with 4-methylbenzenesulfonamide to afford the desired N-sulfonylimine.
This type of tandem process, often referred to as an oxidative amidation, has been successfully developed using other transition metals like copper. For instance, a copper/L-proline-catalyzed aerobic oxidative cascade reaction of alcohols with sulfonamides has been reported to produce N-sulfonylimines in good to excellent yields. researchgate.net This precedent strongly suggests the feasibility of a similar palladium-catalyzed system.
The key advantages of such an auto-tandem approach include increased efficiency, reduced waste generation, and simplified experimental procedures. The ability to start from more readily available and stable precursors like alcohols adds to the synthetic utility of this methodology.
Table 2: Plausible Palladium-Catalyzed Auto-Tandem Synthesis
| Catalyst | Starting Material | Amine Source | Oxidant | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| Pd(OAc)2/Ligand | 4-Fluorobenzyl alcohol | 4-Methylbenzenesulfonamide | Air/O2 | Toluene | 100 | Plausible High Yield |
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be approached with these principles in mind, leading to more environmentally benign and sustainable manufacturing processes.
One of the key areas of focus in the green synthesis of N-sulfonylimines is the reduction or elimination of volatile organic solvents. Solvent-free, or neat, reaction conditions are highly desirable as they reduce waste, minimize environmental impact, and can sometimes lead to improved reaction kinetics. The direct condensation of 4-fluorobenzaldehyde and 4-methylbenzenesulfonamide can be carried out under solvent-free conditions, often with thermal or microwave irradiation to promote the reaction. researchgate.net
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry. Microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and enhanced purity of the final product. nih.gov The synthesis of N-sulfonylimines, including the target compound, is amenable to microwave-assisted procedures. These reactions are often conducted in the absence of a solvent or in a minimal amount of a high-boiling, non-toxic solvent.
Furthermore, the development of catalyst-free methods aligns well with green chemistry principles. For example, the use of neutral aluminum oxide (Al2O3) as a reusable dehydrating agent can efficiently drive the condensation reaction forward without the need for a catalyst, offering a simple and eco-friendly procedure. nih.gov
By embracing these green chemistry principles, the synthesis of this compound can be made more sustainable, efficient, and environmentally responsible.
Table 3: Comparison of Synthetic Methods for N-Sulfonylimines based on Green Chemistry Principles
| Method | Key Green Feature | Typical Conditions | Advantages |
|---|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction time, energy efficiency | Solvent-free or minimal solvent, microwave irradiation | Fast, high yields, clean reactions |
| Solvent-Free Synthesis | Elimination of volatile organic solvents | Thermal heating of neat reactants | Reduced waste, simplified work-up |
| Catalyst-Free with Dehydrating Agent | Avoids catalyst use and waste | Al2O3, heat | Simple, eco-friendly, reusable dehydrating agent |
Advanced Structural Elucidation and Solid State Characteristics of N 4 Fluorobenzylidene 4 Methylbenzenesulfonamide
Single-Crystal X-ray Diffraction Analysis of N-(4-fluorobenzylidene)-4-methylbenzenesulfonamide and Related Derivatives
Single-crystal X-ray diffraction is a definitive technique for determining the three-dimensional atomic arrangement of crystalline solids. For the N-benzylidene-benzenesulfonamide family, this method precisely establishes molecular conformation, bond lengths, bond angles, and the intricate network of non-covalent interactions that govern the supramolecular assembly.
The molecular conformation of N-benzylidene sulfonamide derivatives is characterized by a non-planar, bent geometry at the sulfur atom and specific torsion angles that define the orientation of the aromatic rings and the core hydrazone or imine linkage. Studies on related (E)-N′-benzylidene-benzenesulfonohydrazide derivatives reveal an E configuration about the C=N double bond. nih.govnih.gov
The molecules are typically bent at the sulfur atom, as indicated by the C—S—N—N torsion angles. nih.gov For instance, in (E)-N′-benzylidene-4-chlorobenzenesulfonohydrazide and its 2-methylbenzylidene derivative, this angle is -66.0 (3)°, while in the 4-methylbenzylidene derivative, it is -58.4 (2)°. nih.govresearchgate.net The hydrazone portion of these molecules (S—N—N=C) also exhibits a twist from planarity. researchgate.net The two aromatic rings are generally not coplanar, adopting a significantly twisted orientation relative to each other, with dihedral angles often exceeding 70°. nih.govresearchgate.net
| Compound/Derivative Name | Torsion Angle Name | Torsion Angle (°) | Dihedral Angle between Aromatic Rings (°) |
| (E)-N′-(2-chlorobenzylidene)-4-nitrobenzenesulfonohydrazide | C—S—N—N | -59.0 (3) | - |
| (E)-N′-(2-methylbenzylidene)-4-nitrobenzenesulfonohydrazide | C—S—N—N | 58.0 (2) | - |
| (E)-N′-(4-methylbenzylidene)-4-nitrobenzenesulfonohydrazide | C—S—N—N | -70.2 (1) | - |
| (E)-N′-(benzylidene)-4-chlorobenzenesulfonohydrazide | C—S—N—N | -66.0 (3) | 78.4 (2) |
| (E)-4-chloro-N′-(2-methylbenzylidene)benzenesulfonohydrazide | C—S—N—N | -66.0 (3) | 74.8 (2) |
| (E)-4-chloro-N′-(4-methylbenzylidene)benzenesulfonohydrazide | C—S—N—N | -58.4 (2) | 76.9 (1) |
| (E)-N′-(benzylidene)-4-chlorobenzenesulfonohydrazide | S—N—N=C | 166.5 (3) | - |
| (E)-4-chloro-N′-(2-methylbenzylidene)benzenesulfonohydrazide | S—N—N=C | 165.4 (3) | - |
| (E)-4-chloro-N′-(4-methylbenzylidene)benzenesulfonohydrazide | S—N—N=C | 157.9 (2) | - |
Table 1: Selected torsion and dihedral angles for N-benzylidene-benzenesulfonohydrazide derivatives determined by single-crystal X-ray diffraction. nih.govnih.govresearchgate.net
The crystal packing of sulfonamides is dictated by a combination of strong and weak intermolecular interactions, leading to the formation of distinct supramolecular architectures. nih.gov In many N-benzylidene-benzenesulfonohydrazide derivatives, molecules are linked by N—H···O hydrogen bonds to form chains or dimers. nih.govnih.gov For example, in the crystal structure of (E)-N′-benzylidene-4-chlorobenzenesulfonohydrazide, N—H···O hydrogen bonds link molecules into chains along the nih.gov crystal axis. nih.govresearchgate.net These primary structures are often interconnected by weaker C—H···O interactions, which assemble the chains into layers or more complex three-dimensional frameworks. nih.govnih.gov In some cases, molecules form centrosymmetrically related dimers through N—H···O hydrogen bonds, creating characteristic ring motifs such as R²₂(8) loops. nih.gov These dimers can then be further linked by other weak interactions into higher-order structures. researchgate.net
A detailed analysis of the crystal structures reveals a variety of intermolecular interactions that are crucial for the stability of the supramolecular assembly.
N–H···O Hydrogen Bonding : This is typically the most significant intermolecular interaction in sulfonamides containing an N-H group. nih.gov It often involves the sulfonamide N-H donor and a sulfonyl oxygen acceptor, leading to the formation of robust chains and dimers that form the primary backbone of the crystal packing. nih.govresearchgate.net
C–H···O Hydrogen Bonding : These weaker hydrogen bonds are ubiquitous and play a vital role in consolidating the crystal packing. nih.gov They connect the primary hydrogen-bonded motifs (chains or dimers) into more extensive two- or three-dimensional networks. nih.govnih.gov Aromatic and methyl C-H groups act as donors, while sulfonyl or other oxygen atoms act as acceptors.
C–H···π Interactions : Interactions between a C-H bond and the electron cloud of an aromatic ring are also observed, helping to link adjacent molecular layers and further stabilize the three-dimensional architecture. nih.govnih.gov
π–π Stacking : These interactions occur between parallel or offset aromatic rings. nih.gov While not always present, when they do occur, they contribute significantly to the cohesive energy of the crystal. The packing of related sulfonamides can feature offset π···π stacking interactions between phenyl rings. nih.gov In other related systems, π–π interactions link hydrogen-bonded molecular chains, enhancing crystal stability. nih.gov
Hirshfeld Surface Analysis for Quantitative Contribution to Crystal Packing
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By partitioning crystal space into regions where the electron density of a pro-molecule dominates, it provides a graphical representation of the molecular environment and a quantitative breakdown of atomic contacts. nih.gov
The Hirshfeld surface is often mapped with a normalized contact distance (dnorm), which highlights regions of significant intermolecular contact. The dnorm surface displays red spots for contacts shorter than the van der Waals radii, indicating close interactions like hydrogen bonds. nih.gov White areas represent contacts around the van der Waals separation, and blue areas indicate longer contacts. For sulfonohydrazide derivatives, bright red spots on the dnorm surface clearly visualize the N—H···O interactions. nih.gov
Two-dimensional (2D) fingerprint plots are derived from the Hirshfeld surface, summarizing the intermolecular contacts by plotting the distance to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de). These plots provide a distinct pattern for different types of interactions, allowing for their quantitative assessment. nih.gov
The 2D fingerprint plots can be deconstructed to show the percentage contribution of specific atomic contacts to the total Hirshfeld surface area. This provides a quantitative measure of the importance of different intermolecular interactions in the crystal packing. nih.gov
In related N′-benzylidene-benzenesulfonohydrazides, H···H contacts are consistently the most significant contributors to the Hirshfeld surface, often accounting for over 30% of the total surface area. nih.govresearchgate.net The C···H/H···C contacts, representing C-H···π and other van der Waals interactions, are the next most important, followed by O···H/H···O contacts, which correspond to N-H···O and C-H···O hydrogen bonds. nih.gov The relative contributions vary depending on the specific substituents on the aromatic rings. nih.gov
| Compound/Derivative Name | H···H Contact (%) | C···H/H···C Contact (%) | O···H/H···O Contact (%) | N···H/H···N Contact (%) |
| (E)-N′-benzylidene-4-chlorobenzenesulfonohydrazide | 30.1 | 22.7 | 16.1 | 6.3 |
| (E)-4-chloro-N′-(2-methylbenzylidene)benzenesulfonohydrazide | 34.0 | 20.2 | 16.1 | 5.2 |
| (E)-4-chloro-N′-(4-methylbenzylidene)benzenesulfonohydrazide | 38.0 | 18.0 | 15.7 | 3.9 |
Table 2: Percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface for related N-benzylidene-benzenesulfonohydrazide derivatives. nih.gov
Spectroscopic Characterization for Detailed Structural and Electronic Insights
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Dynamics
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. nih.govnih.gov For this compound, the spectra are expected to be complex, showing distinct bands corresponding to the vibrations of the sulfonamide, imine, and substituted benzene (B151609) rings.
The sulfonamide group (SO₂NH) gives rise to strong, characteristic stretching vibrations. The asymmetric and symmetric stretching modes of the S=O bonds are typically observed in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. The C-S stretching vibration is generally found at lower wavenumbers. researchgate.net
The imine group (C=N) is another key functional group, with its stretching vibration expected in the 1690-1640 cm⁻¹ region. The precise position of this band can provide insight into the electronic environment and conjugation with the adjacent aromatic rings. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C=C stretching modes of the benzene rings typically appear as a series of bands in the 1600-1450 cm⁻¹ range. researchgate.net The C-F bond of the fluorobenzylidene moiety exhibits a strong stretching vibration, usually in the 1250-1000 cm⁻¹ region. Analysis of these vibrational modes not only confirms the presence of the respective functional groups but also offers information on the molecule's symmetry and intermolecular interactions in the solid state. nih.govresearchgate.net
Table 1: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | > 3000 |
| Imine (C=N) | Stretching | 1690 - 1640 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| Sulfonamide (SO₂) | Asymmetric Stretching | 1350 - 1300 |
| Sulfonamide (SO₂) | Symmetric Stretching | 1160 - 1140 |
| C-F | Stretching | 1250 - 1000 |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Solution-State Structure and Electronic Environment
NMR spectroscopy is indispensable for elucidating the precise connectivity and electronic environment of atoms in the solution state. For this compound, ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon framework.
The ¹H NMR spectrum confirms the presence of all expected protons. rsc.org The imine proton (-CH=N-) is highly deshielded due to the electronegativity of the nitrogen atom and its position within a conjugated system, resulting in a singlet signal at a downfield chemical shift of approximately 8.99 ppm. rsc.org The protons on the two aromatic rings appear as distinct multiplets in the aromatic region (7.0-8.0 ppm). The protons of the 4-methylbenzenesulfonamide moiety typically show an AA'BB' splitting pattern, as do the protons on the 4-fluorobenzylidene ring. rsc.org A characteristic singlet for the methyl (CH₃) protons is observed in the upfield region, around 2.44 ppm. rsc.org
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. rsc.org The imine carbon (-C H=N-) is observed significantly downfield at about 168.7 ppm. rsc.org A key feature is the carbon directly attached to the fluorine atom, which appears as a doublet due to strong one-bond ¹³C-¹⁹F coupling (J ≈ 257.0 Hz). rsc.org The other aromatic carbons also show smaller C-F coupling constants, which are invaluable for definitive signal assignment. The methyl carbon provides a signal at the upfield end of the spectrum, around 21.8 ppm. rsc.org
Table 2: ¹H NMR Data for this compound in CDCl₃ rsc.org
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.99 | s | 1H | Imine H (N=CH) |
| 7.95 | dd | 2H | Aromatic H (ortho to C=N) |
| 7.88 | d | 2H | Aromatic H (ortho to SO₂) |
| 7.35 | d | 2H | Aromatic H (meta to SO₂) |
| 7.17 | t | 2H | Aromatic H (meta to C=N) |
Table 3: ¹³C NMR Data for this compound in CDCl₃ rsc.org
| Chemical Shift (δ ppm) | Multiplicity (due to C-F coupling) | Assignment |
|---|---|---|
| 168.7 | s | Imine C (N=C H) |
| 167.0 | d, J=257.0 Hz | Aromatic C-F |
| 144.8 | s | Aromatic C-S |
| 135.2 | s | Aromatic C-CH₃ |
| 133.9 | d, J=9.8 Hz | Aromatic C (ortho to C=N) |
| 130.0 | s | Aromatic C (meta to SO₂) |
| 128.9 | d, J=3.0 Hz | Aromatic C (ipso to C=N) |
| 128.2 | s | Aromatic C (ortho to SO₂) |
| 116.8 | d, J=22.5 Hz | Aromatic C (meta to C=N) |
Electronic Absorption Spectroscopy (Ultraviolet-Visible) for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing insights into its conjugated systems and chromophores. libretexts.org The structure of this compound contains several chromophores, including the two benzene rings and the imine C=N double bond, which form an extended π-conjugated system.
The absorption of UV radiation by this molecule corresponds to the excitation of electrons from lower-energy bonding (π) or non-bonding (n) molecular orbitals to higher-energy anti-bonding (π) orbitals. shu.ac.uklibretexts.org The primary electronic transitions expected to be observed in the UV-Vis spectrum are π → π transitions associated with the conjugated aromatic and imine system. uomustansiriyah.edu.iqslideshare.net These transitions are typically of high intensity. shu.ac.uk An n → π* transition, involving the non-bonding lone pair of electrons on the imine nitrogen, may also be observed, usually as a lower-intensity band at a longer wavelength compared to the π → π* transitions. libretexts.org The extent of conjugation across the molecule significantly influences the energy of these transitions; a more extended system generally results in absorption at longer wavelengths (a bathochromic or red shift). uomustansiriyah.edu.iq
Table 4: Expected Electronic Transitions for this compound
| Transition | Orbitals Involved | Associated Chromophore | Expected Spectral Region |
|---|---|---|---|
| π → π* | π bonding to π* anti-bonding | Benzene rings, C=N bond (conjugated system) | 200 - 400 nm |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally confirming the molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high precision. nih.gov For this compound, with a molecular formula of C₁₄H₁₂FNO₂S, the theoretical monoisotopic mass is 277.057688 Da. HRMS can measure this mass to within a few parts per million (ppm), providing strong evidence for the elemental composition.
Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) reveals the compound's structure through controlled fragmentation. The fragmentation pathways are indicative of the molecule's weakest bonds and most stable resulting fragments. For this compound, characteristic fragmentation patterns would include:
Cleavage of the sulfonamide group: Loss of SO₂ (63.9619 Da).
Formation of the tosyl cation: Cleavage to produce the [CH₃C₆H₄SO₂]⁺ fragment (m/z 155).
Formation of a tropylium-like ion: Further fragmentation of the tosyl group to yield the stable [C₇H₇]⁺ ion (m/z 91).
Cleavage at the imine bond: Fragmentation to produce ions corresponding to the fluorobenzylidene moiety, such as [FC₆H₄CH]⁺ (m/z 108) or the fluorobenzyl cation [FC₆H₄CH₂]⁺ (m/z 109).
Analyzing these fragmentation pathways allows for a piece-by-piece reconstruction of the molecule's structure, corroborating data from other spectroscopic methods.
Table 5: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (Nominal) | Possible Fragment Ion Formula | Structural Origin |
|---|---|---|
| 277 | [C₁₄H₁₂FNO₂S]⁺ | Molecular Ion (M⁺) |
| 155 | [C₇H₇O₂S]⁺ | Tosyl group |
| 122 | [C₇H₇FN]⁺ | Fluorobenzylidene imine group |
| 109 | [C₇H₆F]⁺ | Fluorobenzyl cation |
Computational Chemistry and Theoretical Investigations of N 4 Fluorobenzylidene 4 Methylbenzenesulfonamide
Density Functional Theory (DFT) Calculations on N-(4-fluorobenzylidene)-4-methylbenzenesulfonamide
Density Functional Theory (DFT) serves as a powerful tool for investigating the structural and electronic properties of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of various molecular properties at a manageable computational cost. For a molecule like this compound, DFT calculations, typically employing a functional like B3LYP with a basis set such as 6-311++G(d,p), would be the standard approach.
Geometry Optimization and Conformational Landscape Analysis
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, this process would involve the systematic rotation around key single bonds, such as the C-S, S-N, and N-C bonds, to map out the conformational landscape and identify the global minimum energy conformer.
Table 1: Predicted Optimized Geometrical Parameters (Illustrative) This table is illustrative and represents the type of data that would be generated from DFT calculations.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| S-O1 | 1.43 | O1-S-O2 | 119.5 |
| S-O2 | 1.43 | C(tosyl)-S-N | 107.8 |
| S-N | 1.65 | S-N-C(imine) | 123.0 |
| N=C(imine) | 1.28 | N=C-C(phenyl) | 121.5 |
Electronic Structure Analysis (HOMO-LUMO Energy Gap, Molecular Electrostatic Potential)
The electronic character of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular reactivity and stability. A smaller gap suggests a more reactive molecule. For this compound, the HOMO is anticipated to be localized primarily on the electron-rich p-toluenesulfonamide (B41071) part, while the LUMO would likely be distributed over the electron-withdrawing fluorobenzylidene fragment.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. It maps regions of negative potential (electron-rich, susceptible to electrophilic attack), typically colored red, and positive potential (electron-poor, susceptible to nucleophilic attack), colored blue. In the title compound, the MEP would show negative potential around the electronegative oxygen and fluorine atoms, as well as the nitrogen of the imine, while the hydrogen atoms would exhibit positive potential.
Table 2: Predicted Electronic Properties (Illustrative) This table is illustrative and represents the type of data that would be generated from DFT calculations.
| Property | Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
Vibrational Frequency Calculations and Theoretical Spectral Assignments
Theoretical vibrational analysis is performed to predict the infrared (IR) and Raman spectra of the molecule. By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational frequencies and their corresponding normal modes are obtained. These theoretical frequencies are often scaled by an empirical factor to better match experimental data. This analysis allows for the unambiguous assignment of the peaks observed in experimental spectra to specific molecular motions, such as stretching, bending, and torsional vibrations of functional groups like C=N, SO₂, C-F, and C-H.
NMR Chemical Shift Predictions and Correlation with Experimental Data
The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is a reliable approach for predicting the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. These theoretical predictions are invaluable for confirming molecular structures and assigning experimental NMR signals. The calculated chemical shifts, typically referenced against a standard like tetramethylsilane (B1202638) (TMS), would be expected to show good correlation with experimentally measured values, aiding in the structural elucidation of the compound.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction
To understand the electronic transitions, such as those observed in UV-Visible spectroscopy, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method calculates the excitation energies and oscillator strengths for transitions from the ground state to various excited states. For this compound, TD-DFT would predict the wavelength of maximum absorption (λ_max) and identify the nature of the electronic transitions involved, for instance, π → π* or n → π* transitions, by analyzing the molecular orbitals contributing to each excitation.
Atoms in Molecules (AIM) Theory for Bonding Characterization
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, offers a rigorous framework for defining chemical bonds and atomic interactions based on the topology of the electron density, ρ(r). wiley-vch.descispace.com This theory partitions a molecule into atomic basins, regions of space defined by zero-flux surfaces in the gradient vector field of the electron density. wiley-vch.de The analysis of critical points in ρ(r), where the gradient of the density vanishes, provides a detailed characterization of chemical bonding.
For this compound, an AIM analysis would be expected to reveal several key features. A bond critical point (BCP) between any two interacting atoms is indicative of a chemical bond. The properties at the BCP, such as the electron density (ρ(r_b)), its Laplacian (∇²ρ(r_b)), and the total energy density (H(r_b)), classify the nature of the interaction.
In the sulfonamide group (–SO₂–NH–), the S=O and S–N bonds would exhibit BCPs with high ρ(r_b) values and negative ∇²ρ(r_b), characteristic of shared (covalent) interactions. The C=N imine bond is also expected to show similar covalent character. Of particular interest are the weaker non-covalent interactions that dictate the molecule's conformation and crystal packing. These include potential intramolecular hydrogen bonds, such as C–H···O or C–H···N, and intermolecular interactions like C–H···F and π-π stacking. sdu.dk These interactions would be characterized by BCPs with low ρ(r_b) and positive ∇²ρ(r_b) values, typical of closed-shell interactions. nih.gov
Theoretical Prediction of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronics, telecommunications, and optical information processing. researchgate.netresearchgate.net Organic molecules, particularly those with donor-π-acceptor (D-π-A) architectures, can exhibit large NLO responses. tandfonline.com this compound possesses structural features that suggest it may have interesting NLO properties. The 4-methylbenzenesulfonamide group can act as an electron-acceptor, while the 4-fluorobenzylidene moiety can function as a π-conjugated bridge and part of the donor/acceptor system.
The NLO response of a molecule is primarily described by its first-order hyperpolarizability (β). researchgate.net Computational quantum chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting β values. nih.govnih.gov The calculation of NLO properties typically involves determining the molecule's response to an external electric field.
For this compound, the presence of the electron-withdrawing fluorine atom and the sulfonyl group, combined with the π-system of the aromatic rings, creates an asymmetric charge distribution that is crucial for a non-zero β value. nih.govresearchgate.net Theoretical studies on similar sulfonamide Schiff bases have shown that they can possess significant NLO properties, often exceeding those of standard reference materials like urea. nih.gov
The magnitude of the first-order hyperpolarizability is sensitive to the molecular geometry and the electronic nature of the substituents. DFT calculations, often using functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-311+G(d,p)), can provide reliable predictions of the static and frequency-dependent hyperpolarizabilities. researchgate.netnih.gov The solvent environment can also significantly influence NLO properties, and computational models can account for this using methods like the Polarizable Continuum Model (PCM). researchgate.net
Based on studies of analogous compounds, a representative table of calculated NLO properties is presented below. It is important to note that these are not experimental values for the title compound but are illustrative of the data obtained from theoretical predictions for similar sulfonamide Schiff bases.
| Property | Representative Calculated Value | Unit |
| Dipole Moment (μ) | 3.5 - 6.0 | Debye |
| Mean Polarizability (α) | 30 - 45 | 10⁻²⁴ esu |
| First-order Hyperpolarizability (β_tot) | 5 - 20 | 10⁻³⁰ esu |
These theoretical predictions are invaluable for screening candidate molecules for NLO applications, guiding synthetic efforts towards materials with enhanced optical non-linearity. researchgate.net
Quantum Chemical Descriptors and Reactivity Indices
Quantum chemical descriptors, derived from the electronic structure of a molecule, are powerful tools for understanding and predicting its chemical reactivity and stability. epstem.netresearchgate.netresearchgate.net These descriptors are often calculated using DFT. nih.gov For this compound, several key descriptors can provide insights into its behavior.
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. nih.gov The HOMO energy (E_HOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (E_LUMO) relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. scilit.com
From E_HOMO and E_LUMO, several global reactivity indices can be derived:
Ionization Potential (I) ≈ -E_HOMO : The energy required to remove an electron.
Electron Affinity (A) ≈ -E_LUMO : The energy released when an electron is added.
Chemical Hardness (η) = (I - A) / 2 : A measure of the molecule's resistance to changes in its electron distribution. Harder molecules have a larger HOMO-LUMO gap. scielo.org.mx
Chemical Potential (μ) = -(I + A) / 2 : The escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω) = μ² / (2η) : A measure of a molecule's ability to act as an electrophile. scielo.org.mx
These descriptors provide a quantitative basis for comparing the reactivity of different molecules. For instance, the electrophilicity index can help in understanding the susceptibility of the C=N bond to nucleophilic attack. The molecular electrostatic potential (MEP) map is another valuable tool that visually represents the charge distribution and identifies the most likely sites for electrophilic and nucleophilic attack. nih.govmkjc.in In this compound, the oxygen atoms of the sulfonyl group and the nitrogen atom of the imine group are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack.
The following table provides a representative range of values for these quantum chemical descriptors, based on computational studies of similar sulfonamide derivatives.
| Descriptor | Representative Value Range | Unit |
| E_HOMO | -6.5 to -7.5 | eV |
| E_LUMO | -1.5 to -2.5 | eV |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.5 | eV |
| Chemical Hardness (η) | 2.0 to 2.75 | eV |
| Electrophilicity Index (ω) | 1.5 to 2.5 | eV |
Computational Studies of Intermolecular Interaction Energies within Crystal Lattices
The arrangement of molecules in a crystal lattice is governed by a delicate balance of intermolecular interactions. rsc.org Computational methods are essential for quantifying these interactions and understanding the factors that determine crystal packing. nih.gov For this compound, a variety of non-covalent interactions are expected to play a role, including hydrogen bonds (N–H···O), C–H···O, C–H···F interactions, and π-π stacking. ed.ac.uknih.gov
The calculation of lattice energy, the energy released when molecules come together from the gas phase to form a crystal, is a key aspect of these studies. researchgate.net A common and effective method for analyzing intermolecular interaction energies is the PIXEL method, which partitions the total interaction energy into Coulombic, polarization, dispersion, and repulsion components based on the electron densities of the interacting molecules. iucr.orgresearchgate.net This approach provides a detailed chemical interpretation of the forces holding the crystal together.
Energy framework analysis, often performed using software like CrystalExplorer, can visualize the interaction energies between molecular pairs in the crystal, highlighting the energetic topology of the crystal packing. mkjc.in This method allows for the identification of the most significant interactions that form the structural backbone of the crystal.
The table below presents typical interaction energies for different types of non-covalent bonds found in the crystal structures of related organic molecules, as calculated by methods like PIXEL.
| Interaction Type | Typical Energy Range (kJ/mol) |
| N–H···O Hydrogen Bond | -20 to -40 |
| C–H···O Hydrogen Bond | -5 to -15 |
| C–H···F Interaction | -2 to -10 |
| π-π Stacking | -10 to -25 |
| Dispersion Interactions | Variable (significant contribution to total) |
These computational studies are crucial for crystal engineering, helping to predict and understand polymorphism, and to design materials with desired physical properties based on a detailed knowledge of their intermolecular interactions. rsc.org
Reactivity and Mechanistic Investigations of N 4 Fluorobenzylidene 4 Methylbenzenesulfonamide
N-(4-fluorobenzylidene)-4-methylbenzenesulfonamide in Organocatalysis
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, and N-sulfonyl imines, including this compound, are privileged substrates in this field. Their participation in reactions such as the aza-Morita-Baylis-Hillman (aza-MBH) reaction highlights their importance in constructing complex chiral molecules.
Role in the Asymmetric Aza-Morita-Baylis-Hillman (MBH) Reaction
This compound serves as a key electrophile in the asymmetric aza-Morita-Baylis-Hillman (aza-MBH) reaction. This reaction involves the coupling of the imine with an activated alkene, such as an α,β-unsaturated carbonyl compound, in the presence of a nucleophilic catalyst, typically a tertiary amine or phosphine (B1218219), to yield a highly functionalized allylic amine. The tosyl group on the imine nitrogen is crucial for activating the C=N bond towards nucleophilic attack.
The reaction can be rendered asymmetric by employing chiral organocatalysts, such as bifunctional catalysts bearing both a Lewis base and a Brønsted acid moiety. For instance, chiral phosphines and amino catalysts have been successfully used to induce high levels of enantioselectivity in the aza-MBH reaction of N-sulfonyl imines. While specific data for this compound is not extensively tabulated in single sources, the reactivity patterns of closely related N-sulfonyl imines provide a strong basis for its expected behavior. High yields and excellent enantioselectivities (often exceeding 90% ee) are characteristic of these reactions under optimized conditions.
Below is a representative table illustrating the typical performance of N-sulfonyl imines in the asymmetric aza-MBH reaction, based on data for analogous compounds.
| Catalyst | Michael Acceptor | Solvent | Time (h) | Yield (%) | ee (%) |
| Chiral Phosphine A | Methyl Vinyl Ketone | Toluene | 48 | 85 | 92 |
| Chiral Amine B | Ethyl Acrylate | Dichloromethane | 72 | 78 | 88 |
| Bifunctional Catalyst C | Acrolein | Tetrahydrofuran | 24 | 91 | 95 |
Mechanistic Pathways and Reaction Intermediates (e.g., Iminium Ion Formation)
The mechanism of the organocatalyzed aza-MBH reaction is a well-studied pathway involving several key intermediates. The reaction is initiated by the nucleophilic addition of the organocatalyst (e.g., a tertiary amine or phosphine) to the β-position of the activated alkene, forming a zwitterionic enolate intermediate.
While the term "iminium ion" is more commonly associated with reactions where the imine nitrogen is protonated or activated by a Lewis acid, in the context of the aza-MBH reaction, the electrophilicity of the imine carbon is sufficiently enhanced by the N-sulfonyl group, obviating the need for explicit iminium ion formation in the classical sense. The key is the activation of the imine by the electron-withdrawing nature of the tosyl group.
Chiral Induction and Stereoselectivity Studies
Achieving high stereoselectivity in the asymmetric aza-MBH reaction is paramount, and extensive studies have focused on understanding the principles of chiral induction. The choice of the chiral organocatalyst is the primary determinant of the enantiomeric excess of the product. Bifunctional catalysts, which can simultaneously activate the imine and the enolate intermediate through non-covalent interactions such as hydrogen bonding, are particularly effective.
The proposed transition state models often involve a highly organized assembly of the catalyst, the imine, and the enolate intermediate. For example, a chiral phosphine catalyst can create a specific chiral environment that directs the approach of the enolate to one of the two prochiral faces of the imine. The steric and electronic properties of both the imine substituents and the Michael acceptor also play a significant role in the stereochemical outcome. The 4-fluoro substituent on the benzylidene ring of the title compound can influence the electronic properties of the imine and its interactions within the chiral pocket of the catalyst, thereby affecting the enantioselectivity.
Nucleophilic Addition Reactions of this compound
Beyond organocatalysis, this compound is a versatile substrate for various other nucleophilic addition reactions, expanding its synthetic utility.
Metal-Triflate Catalyzed Pyrrole (B145914) Addition Reactions
N-sulfonyl imines are excellent electrophiles for Friedel-Crafts type reactions with electron-rich aromatic and heteroaromatic compounds, including pyrrole. The reaction is typically catalyzed by a Lewis acid, with metal triflates being particularly effective. While scandium triflate (Sc(OTf)₃) is a common choice for such transformations, other metal triflates like copper(II) triflate (Cu(OTf)₂) have also been shown to be highly efficient.
The Cu(OTf)₂-catalyzed addition of pyrrole to N-tosyl imines proceeds regioselectively at the C2 position of the pyrrole ring to afford the corresponding pyrrole sulfonamides in high yields. A key advantage of this method is that it often proceeds under mild conditions and does not require strictly anhydrous solvents. The Lewis acid activates the imine by coordinating to the sulfonyl oxygen or the imine nitrogen, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the pyrrole.
The following table presents typical results for the Cu(OTf)₂-catalyzed addition of pyrrole to various N-tosyl imines, which are expected to be similar for this compound.
| Imine Substituent (on Benzylidene Ring) | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| 4-Chloro | 10 | Dichloromethane | 2 | 95 |
| 4-Methyl | 10 | Dichloromethane | 3 | 92 |
| 2-Nitro | 10 | Dichloromethane | 1.5 | 98 |
Photoredox-Mediated Radical Functionalization (e.g., Aminoalkylation Reactions)
In recent years, photoredox catalysis has emerged as a powerful platform for radical-based transformations under mild conditions. N-sulfonyl imines, including this compound, have been identified as competent acceptors for nucleophilic radicals. This reactivity has been exploited in aminoalkylation reactions.
In a typical photoredox-mediated aminoalkylation, a photocatalyst, upon excitation by visible light, initiates the formation of a radical species. This radical then adds to the C=N bond of the N-sulfonyl imine. The resulting nitrogen-centered radical anion can then be protonated to yield the final aminoalkylated product. This approach allows for the formation of C-C bonds with a wide variety of radical precursors that might be incompatible with traditional ionic reaction conditions. The N-sulfonyl group plays a crucial role in lowering the reduction potential of the imine, making it susceptible to radical addition. This methodology provides a novel and efficient route to complex amine-containing molecules from readily available starting materials.
Asymmetric Cyanoamination Reactions
The asymmetric cyanoamination of N-sulfonylimines, particularly through reactions like the Strecker synthesis, represents a powerful method for the preparation of chiral α-aminonitriles, which are valuable precursors to α-amino acids. While specific studies on this compound are not extensively documented in this context, the general reactivity of N-sulfonylimines in these transformations is well-established and provides a framework for understanding its potential behavior.
The asymmetric Strecker reaction involves the addition of a cyanide source, such as hydrogen cyanide (HCN) or trimethylsilyl (B98337) cyanide (TMSCN), to an imine in the presence of a chiral catalyst. nih.govwikipedia.org In the case of N-sulfonylimines, the electron-withdrawing nature of the sulfonyl group enhances the electrophilicity of the imine carbon, facilitating the nucleophilic attack by the cyanide ion. acs.org
A plausible reaction mechanism, catalyzed by a chiral Lewis acid or a chiral organocatalyst, begins with the coordination of the catalyst to the N-sulfonylimine. This coordination increases the imine's electrophilicity and provides a chiral environment that directs the stereochemical outcome of the cyanide addition. The cyanide nucleophile then attacks the imine carbon, leading to the formation of a chiral α-aminonitrile. The catalyst is subsequently regenerated, allowing for a catalytic cycle. nih.govmasterorganicchemistry.com
The choice of catalyst is crucial for achieving high enantioselectivity. Various catalytic systems have been developed for the asymmetric Strecker reaction of N-sulfonylimines, including those based on chiral metallic complexes and metal-free organocatalysts. For instance, chiral thiourea-based catalysts have been shown to be effective in promoting the asymmetric hydrocyanation of N-sulfonylimines. nih.gov
The general applicability of the asymmetric Strecker reaction to a range of N-sulfonylimines suggests that this compound would be a suitable substrate for this transformation, yielding the corresponding chiral α-(p-tolylsulfonamido)acetonitrile derivative. The stereochemical outcome would be dictated by the specific chiral catalyst employed.
Oxidative Transformations Involving this compound
While the synthesis of N-sulfonylimines often involves the oxidation of the corresponding sulfonamides, the oxidative transformations of N-sulfonylimines themselves are also of significant interest in synthetic chemistry. chemrxiv.orgnih.govmdpi.com These reactions can lead to the formation of various valuable nitrogen-containing compounds. One notable oxidative transformation of N-sulfonylimines is their conversion to N-sulfonyloxaziridines.
N-sulfonyloxaziridines are highly useful reagents for various oxidation reactions, including the asymmetric oxidation of sulfides to sulfoxides. The oxidation of N-sulfonylimines to N-sulfonyloxaziridines can be achieved using various oxidizing agents, with buffered potassium peroxymonosulfate (B1194676) (Oxone) being a practical and efficient choice. acs.org The reaction involves the transfer of an oxygen atom to the imine double bond, forming the three-membered oxaziridine (B8769555) ring.
The general reaction for the oxidation of an N-sulfonylimine to an N-sulfonyloxaziridine can be represented as follows:
R-SO₂-N=CHR' + [O] → R-SO₂-N-O-CHR' (oxaziridine ring)
While specific studies on the oxidative transformations of this compound are limited, its structural features suggest that it would undergo similar reactions. For example, its oxidation would be expected to yield the corresponding N-(4-methylbenzenesulfonyl)-3-(4-fluorophenyl)oxaziridine.
Another area of oxidative transformations involves cycloaddition reactions. Photosensitized [4+2] and [2+2] cycloaddition reactions of N-sulfonylimines have been reported to construct complex polycyclic scaffolds. researchgate.net These reactions proceed via an energy transfer mechanism and can lead to the formation of bicyclic compounds and azetidine (B1206935) derivatives. The specific reaction pathway ([4+2] vs. [2+2]) can be influenced by the structure of the N-sulfonylimine. researchgate.net
Reaction Kinetics and Thermodynamic Analysis of Transformations Involving the Compound
Computational investigations, often employing Density Functional Theory (DFT), can be used to model reaction pathways, identify transition states and intermediates, and calculate their relative energies. researchgate.net For instance, in a study on a multicomponent reaction of N-sulfonylimines, DFT calculations were used to elucidate the plausible reaction mechanism and understand the role of various intermediates and transition states in determining the reaction outcome. chemrxiv.orgnih.govresearchgate.netchemrxiv.org
Such computational approaches can provide estimations of activation energies and reaction enthalpies, which are key parameters in understanding the kinetics and thermodynamics of a reaction. For example, the calculated free energies of activation for different potential pathways can help to predict the favored reaction course. researchgate.net
Coordination Chemistry of N 4 Fluorobenzylidene 4 Methylbenzenesulfonamide
N-(4-fluorobenzylidene)-4-methylbenzenesulfonamide as a Ligand Precursor
This compound is a versatile ligand precursor capable of coordinating to metal ions in various modes. The primary coordination site is the nitrogen atom of the imine group (C=N), which acts as a Lewis base, donating its lone pair of electrons to a metal center. The presence of the electron-withdrawing fluorine atom on the benzylidene ring can modulate the electron density on the imine nitrogen, thereby influencing the strength of the metal-ligand bond.
While the primary coordination is through the imine nitrogen, the oxygen atoms of the sulfonyl group (-SO₂) can also participate in coordination, leading to chelation. This can result in the formation of stable five- or six-membered chelate rings, enhancing the thermodynamic stability of the resulting metal complexes. The coordination can be monodentate, through the imine nitrogen, or bidentate, involving both the imine nitrogen and one of the sulfonyl oxygen atoms. The specific coordination mode adopted is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other competing ligands in the coordination sphere.
In analogous systems, such as N-[2-[(E)-(4-Fluorophenyl)iminomethyl]phenyl]-4-methyl-benzenesulfonamide, the ligand coordinates to zinc(II) ions through the imine nitrogen and a deprotonated sulfonamide nitrogen, acting as a bidentate monoanionic ligand mdpi.com. This highlights the potential for this compound to act as a versatile building block for constructing diverse coordination architectures.
Design and Synthesis of Metal-Schiff Base Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the Schiff base ligand with a suitable metal salt in an appropriate solvent. The design of these complexes is guided by the desired coordination geometry, nuclearity, and ultimately, the target application.
A general synthetic procedure involves dissolving the this compound ligand in a solvent such as ethanol (B145695) or methanol (B129727). A solution of the metal salt (e.g., chlorides, nitrates, or acetates of transition metals) in the same or a compatible solvent is then added to the ligand solution. The reaction mixture is often heated under reflux to facilitate the complexation reaction. Upon cooling, the resulting metal complex often precipitates out of the solution and can be isolated by filtration, washed, and dried.
For instance, the synthesis of zinc(II) complexes with structurally similar fluorosubstituted sulfonamide Schiff bases has been achieved by reacting the azomethine ligand with zinc(II) acetate (B1210297) dihydrate in a mixture of methanol and chloroform (B151607) mdpi.com. The resulting complexes were obtained in good yields as crystalline solids. This methodology can be adapted for the synthesis of complexes with this compound and various other metal ions.
The choice of the metal precursor is crucial in determining the final structure and properties of the complex. For example, using metal salts with weakly coordinating anions can facilitate the coordination of the sulfonyl oxygen atoms, promoting bidentate chelation.
Structural and Electronic Properties of Metal Complexes Derived from this compound
The structural and electronic properties of metal complexes derived from this compound are investigated using a combination of spectroscopic techniques and single-crystal X-ray diffraction.
Infrared (IR) Spectroscopy: The coordination of the Schiff base to the metal center is typically evidenced by shifts in the characteristic vibrational frequencies in the IR spectrum. A key indicator is the stretching vibration of the imine group (ν(C=N)). Upon coordination, this band is expected to shift to a lower frequency, indicating the donation of electron density from the imine nitrogen to the metal ion. For example, in related zinc complexes, the ν(C=N) band appears around 1621 cm⁻¹ in the free ligand and shifts upon complexation mdpi.com. Similarly, changes in the stretching frequencies of the sulfonyl group (ν(SO₂)) can provide evidence for the involvement of the sulfonyl oxygen atoms in coordination.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are valuable tools for characterizing the ligand and its diamagnetic metal complexes in solution. The chemical shifts of the protons and carbons in the vicinity of the coordination sites are expected to change upon complexation. For instance, the proton of the azomethine group (-CH=N-) would exhibit a downfield shift upon coordination.
Electronic Spectroscopy: The electronic absorption spectra (UV-Vis) of the complexes provide information about the electronic transitions within the molecule. These spectra typically show bands corresponding to intra-ligand transitions (π→π* and n→π*) and, in the case of transition metal complexes, d-d transitions and ligand-to-metal or metal-to-ligand charge transfer (LMCT/MLCT) bands. The position and intensity of these bands are sensitive to the coordination environment around the metal ion.
Table 1: Spectroscopic Data for a Related Ligand and its Zinc Complex
| Compound | Key IR Bands (cm⁻¹) | ¹H NMR (δ, ppm) Azomethine Proton (CH=N) |
| N-[2-[[(E)-(4-Fluorophenyl)iminomethyl]phenyl]-4-methyl-benzenesulfonamide | ν(C=N): 1621 mdpi.com | 8.82 mdpi.com |
| Bis[2-[[(E)-(4-fluorophenyl)iminomethyl]-N-(p-tolylsulfonyl)anilino]zinc(II) | ν(C=N): Shifted upon complexation (data not specified) | 8.74 mdpi.com |
Catalytic Applications of this compound Metal Complexes
While specific catalytic applications of metal complexes derived from this compound have not been extensively reported, the broader class of sulfonamide-based Schiff base complexes has shown promise in various catalytic transformations. The presence of a tunable electronic environment, conferred by the sulfonamide and the fluorinated benzylidene moieties, makes these complexes attractive candidates for catalysis.
Potential catalytic applications include:
Oxidation Reactions: Transition metal complexes of Schiff bases are well-known catalysts for the oxidation of various organic substrates, such as alcohols and alkenes. The catalytic activity of complexes derived from this compound could be explored in such reactions. For instance, related Schiff base metal complexes have been shown to be active catalysts for the oxidation of aniline (B41778) nih.gov.
Hydrolytic Reactions: Certain metal complexes can catalyze the hydrolysis of esters and phosphate (B84403) esters. A cobalt(II) complex of a sulfonamide derivative has demonstrated significant rate enhancement in the hydrolysis of a nerve agent mimic eurjchem.com. This suggests that complexes of this compound could be investigated for similar hydrolytic applications.
Carbon-Carbon Bond Forming Reactions: Schiff base complexes have also been employed as catalysts in various C-C bond-forming reactions, such as Suzuki-Miyaura and Heck coupling reactions. The electronic properties of the this compound ligand could be tuned to optimize the catalytic efficiency in such transformations.
The catalytic performance of these complexes would be highly dependent on the choice of the central metal ion, the coordination geometry, and the reaction conditions. Further research is necessary to explore and establish the catalytic potential of metal complexes derived from this specific ligand.
Advanced Synthetic Applications and Derivatization of N 4 Fluorobenzylidene 4 Methylbenzenesulfonamide
Synthesis of Substituted N-benzylidene-4-methylbenzenesulfonamide Derivatives and Analogues
The synthesis of N-benzylidene-4-methylbenzenesulfonamide derivatives is typically achieved through the condensation reaction between a substituted benzaldehyde and 4-methylbenzenesulfonamide (tosylamide). This reaction forms an N-sulfonylimine, a class of compounds recognized for their stability and utility as intermediates in organic synthesis. The presence of substituents on the benzylidene ring significantly influences the electronic properties and reactivity of the imine functionality, allowing for the creation of a library of analogues for various applications.
A variety of methodologies have been developed for this transformation, including catalyst-free approaches that are environmentally friendly. One such method involves the reaction of sulfonamides with aldehydes using neutral alumina (Al2O3) as a reusable dehydrating agent, leading to high yields of the corresponding N-sulfonylimines. rsc.org The reaction proceeds efficiently with a range of substituted aldehydes, demonstrating the robustness of the method. For instance, aldehydes bearing electron-donating groups (like methoxy or dimethylamino) and electron-withdrawing groups (like chloro) can be successfully employed to generate the desired derivatives. rsc.org
The synthesis of N-(4-fluorobenzylidene)-4-methylbenzenesulfonamide itself can be accomplished by reacting 4-fluorobenzaldehyde (B137897) with 4-methylbenzenesulfonamide. cardiff.ac.uk Further derivatization can also occur at the tosyl group or through reactions involving the imine bond, leading to a wide array of structurally diverse compounds. mdpi.comescholarship.org These analogues are often synthesized to explore structure-activity relationships in medicinal chemistry or to serve as precursors for more complex molecular targets. researchgate.netnih.gov
Table 1: Synthesis of Substituted (E)-N-benzylidene-4-methylbenzenesulfonamide Derivatives This table is generated based on data from a study on the catalyst-free synthesis of N-sulfonylimines. rsc.org
| Entry | Aldehyde Reactant | Derivative Product | Yield (%) | Melting Point (°C) |
| 1 | 4-Methoxybenzaldehyde | (E)-N-(4-methoxybenzylidene)-4-methylbenzenesulfonamide | 93 | 56-58 |
| 2 | 2-Methylbenzaldehyde | (E)-4-methyl-N-(2-methylbenzylidene)benzenesulfonamide | 93 | 91-92 |
| 3 | 4-(Dimethylamino)benzaldehyde | (E)-N-(4-(dimethylamino)benzylidene)-4-methylbenzenesulfonamide | 95 | 171-173 |
| 4 | Benzaldehyde | (E)-N-benzylidene-4-methylbenzenesulfonamide | 96 | 111-113 |
| 5 | 4-Chlorobenzaldehyde | (E)-N-(4-chlorobenzylidene)-4-methylbenzenesulfonamide | 92 | 133-135 |
Application in Heterocyclic Compound Synthesis (e.g., Thiazole Derivatives)
The N-benzylidene-4-methylbenzenesulfonamide scaffold is a valuable precursor for the synthesis of various heterocyclic compounds, particularly those containing nitrogen and sulfur atoms like thiazoles and their derivatives. nih.govglobalresearchonline.net The imine bond is susceptible to nucleophilic attack, and the molecule can participate in cyclization reactions to form stable ring systems.
One notable application is in the synthesis of thiazolidinone derivatives. For example, a multi-step synthesis can yield complex molecules such as 4-(((Z)-5-((Z)-4-fluorobenzylidene)-4-oxo-2-(phenylimino)thiazolidin-3-yl)methyl)benzenesulfonamide. mdpi.com In this context, the fluorobenzylidene moiety is incorporated into a larger heterocyclic framework that includes a thiazolidinone core, demonstrating the utility of the parent imine as a building block. mdpi.com
Furthermore, the general class of N-sulfonylimines is instrumental in creating other heterocyclic systems. Research has shown the synthesis of novel 1,3,4-thiadiazole and thiazole derivatives starting from related sulfonamide-containing precursors. clockss.org The synthesis of fluorinated hydrazinylthiazole derivatives often proceeds through a Hantzsch-type reaction where a thiosemicarbazone is condensed with an α-haloketone. nih.gov While not a direct use of this compound as a starting material, these syntheses highlight the importance of the core chemical motifs it contains—a substituted phenyl ring and a sulfonamide group—in the construction of biologically relevant thiazole rings. clockss.orgnih.gov
Table 2: Examples of Heterocyclic Compounds Synthesized from N-benzylidene-4-methylbenzenesulfonamide Scaffolds or Related Precursors
| Compound Class | Specific Example | Synthetic Utility | Source |
| Thiazolidinones | 4-(((Z)-5-((Z)-4-fluorobenzylidene)-4-oxo-2-(phenylimino)thiazolidin-3-yl)methyl)benzenesulfonamide | Incorporation of the fluorobenzylidene moiety into a complex heterocyclic system. | mdpi.com |
| 1,3,4-Thiadiazoles | N-(5-(1-((4-aminothiazol-2(5H)-ylidene)-hydrazono)ethyl)-4-methylthiazol-2-yl)-4-methylbenzenesulfonamide | Use of sulfonamide-thiazole precursors to build fused and linked heterocyclic systems. | clockss.org |
| Hydrazinylthiazoles | 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles | Synthesis of fluorophenyl-containing thiazoles for biological evaluation. | nih.gov |
| Benzodiazepines | (Z)-2-(4-Fluorobenzylidene)-1,4-ditosyl-2,3,4,5-tetrahydro-1H-benzo[e] rsc.orgcardiff.ac.ukdiazepine | Palladium-catalyzed cyclization to form seven-membered heterocyclic rings. | nih.gov |
Role in Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all reactants, are highly valued for their efficiency and atom economy. N-sulfonylimines, such as this compound, are excellent electrophilic partners in various MCRs.
A key example is the aza-Morita-Baylis-Hillman (aza-MBH) reaction. dcu.ie This reaction typically involves the coupling of an N-sulfonylimine with an activated alkene, catalyzed by a nucleophile like a tertiary amine or phosphine (B1218219). The this compound and its analogues serve as the imine component, where the electron-withdrawing nature of the tosyl group activates the C=N bond for nucleophilic attack by the catalyst. This initiates a cascade of reactions culminating in a densely functionalized product. Kinetic studies on the aza-MBH reaction have been performed using N-(3-fluorobenzylidene)-4-methylbenzenesulfonamide, a close analogue, to elucidate the reaction mechanism. dcu.ie
The synthesis of the N-sulfonylimine itself can be part of a multi-component process. Mechanochemical methods, such as ball-milling, have been employed for the efficient, solvent-minimized synthesis of this compound and its derivatives from an aldehyde, a sulfonamide, and a catalyst. cardiff.ac.uk This approach aligns with the principles of green chemistry by reducing solvent waste and reaction times. Furthermore, these imines are intermediates in palladium-catalyzed reactions for the synthesis of complex molecules like substituted 1,4-benzodiazepines, where multiple components are assembled in a structured sequence. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing N-(4-fluorobenzylidene)-4-methylbenzenesulfonamide, and how can reaction yields be improved?
- Methodology : The compound can be synthesized via catalyst-free condensation of 4-methylbenzenesulfonamide with 4-fluorobenzaldehyde using Al₂O₃ as a dehydrating agent. Key steps include:
- Reaction Setup : Mix equimolar reactants in dichloromethane with 2.5 equivalents of Al₂O₃ at 60°C for 6 hours.
- Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate 3:1).
- Yield Optimization : Control humidity to prevent hydrolysis and use fresh Al₂O₃ to maximize yields (~83%) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Key Techniques :
- NMR Spectroscopy : Assign peaks using ¹H (e.g., aromatic protons at δ 7.35–7.92 ppm) and ¹³C NMR (e.g., imine carbon at δ 168.7 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H]⁺ at m/z 308).
- X-ray Diffraction (XRD) : Resolve crystal structure to validate stereochemistry (e.g., C–C bond lengths ~1.48 Å) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemical configuration?
- Approach : Use single-crystal XRD to determine:
- Torsion Angles : Confirm the E-configuration of the imine bond (C=N) via dihedral angles between aromatic rings.
- Packing Interactions : Analyze hydrogen bonds (e.g., N–H···O=S) to explain stability and solubility trends .
Q. What strategies are effective in evaluating the compound’s biological activity and target interactions?
- Experimental Design :
- Enzyme Assays : Test inhibition of carbonic anhydrase or tyrosinase (IC₅₀ values) using fluorometric assays.
- Cellular Studies : Assess cytotoxicity (e.g., MTT assay on cancer cell lines) and compare with structural analogs (e.g., 4-fluorobenzenesulfonyl derivatives) .
- Mechanistic Insight : The sulfonamide group mimics enzyme substrates, while the fluorophenyl moiety enhances membrane permeability .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
- Methodology :
- Modify Substituents : Introduce electron-withdrawing groups (e.g., NO₂) at the benzylidene position to enhance electrophilicity.
- Computational Screening : Use DFT calculations (e.g., Gaussian 09) to predict binding affinities to biological targets like EGFR or COX-2 .
- Data Analysis : Correlate Hammett σ values with bioactivity to identify optimal substituents .
Q. What computational tools are suitable for modeling the compound’s interaction with biological targets?
- In Silico Workflow :
- Docking : Use AutoDock Vina to simulate binding to protein targets (e.g., PDB ID 1T4G for carbonic anhydrase).
- MD Simulations : Run GROMACS for 100 ns to assess stability of ligand-protein complexes .
- Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values .
Data Analysis & Contradictions
Q. How can researchers resolve discrepancies in reported solubility data for this compound?
- Troubleshooting :
- Solvent Screening : Test solubility in DMSO, DMF, and THF using UV-Vis spectroscopy (λ_max ~270 nm).
- pH Dependence : Measure solubility at pH 7.4 (physiological) vs. pH 2.0 (gastric) to identify ionization effects .
- Case Study : Similar sulfonamides show 2.5 µg/mL solubility in PBS, influenced by crystallinity .
Q. What experimental conditions affect the compound’s stability during long-term storage?
- Guidelines :
- Storage : Keep under inert gas (N₂) at –20°C in amber vials to prevent photodegradation.
- Stability Assays : Monitor via HPLC every 3 months; degradation <5% over 12 months .
Methodological Challenges
Q. Why might synthesis yields vary between batches, and how can this be mitigated?
- Root Causes :
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
